5-Phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-Phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. . The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with a phenyl group attached at the 5-position and an amine group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of 3-aminopyrazoles with formylated acetophenones under reflux conditions. One common method includes the use of potassium hydrogen sulfate (KHSO₄) in aqueous media to facilitate the reaction . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group at the 7-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .
Scientific Research Applications
5-Phenylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 5-Phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A closely related compound with similar biological activities.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Another derivative with distinct energetic properties.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one:
Uniqueness
5-Phenylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific substitution pattern, which imparts unique biological and photophysical properties.
Properties
Molecular Formula |
C12H10N4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C12H10N4/c13-11-8-10(9-4-2-1-3-5-9)15-12-6-7-14-16(11)12/h1-8H,13H2 |
InChI Key |
GGEVDDIFIGUHAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=NN3C(=C2)N |
Origin of Product |
United States |
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